molecular formula C13H24N2O2 B2769949 (S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate CAS No. 1286208-34-1

(S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate

Cat. No. B2769949
CAS RN: 1286208-34-1
M. Wt: 240.347
InChI Key: QDMQAWYPPIACQF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as S-1-cyclobutyl-3-tert-butylcarbamoylpyrrolidine or S-CBTP.

Mechanism of Action

The mechanism of action of S-CBTP involves the inhibition of DPP-4 and NEP enzymes. This leads to the increased levels of several endogenous peptides, including glucagon-like peptide-1 (GLP-1) and atrial natriuretic peptide (ANP). These peptides are involved in the regulation of glucose homeostasis and blood pressure, respectively.
Biochemical and Physiological Effects:
S-CBTP has been found to exhibit several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces blood pressure and improves cardiac function in animal models of hypertension and heart failure.

Advantages and Limitations for Lab Experiments

S-CBTP has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. However, it has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research on S-CBTP. One area of interest is the development of S-CBTP-based therapies for the treatment of diabetes and hypertension. Another area of interest is the investigation of the potential side effects and toxicity of S-CBTP in animal models and humans. Additionally, the development of more efficient synthesis methods and analogs of S-CBTP could further enhance its therapeutic potential.

Synthesis Methods

The synthesis of S-CBTP involves the reaction of tert-butyl 1-cyclobutylcarbamate with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield and purity.

Scientific Research Applications

S-CBTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP). These enzymes are involved in the regulation of various physiological processes, including glucose homeostasis, blood pressure, and immune function.

properties

IUPAC Name

tert-butyl N-[(3S)-1-cyclobutylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-7-8-15(9-10)11-5-4-6-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMQAWYPPIACQF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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